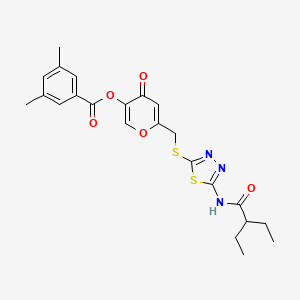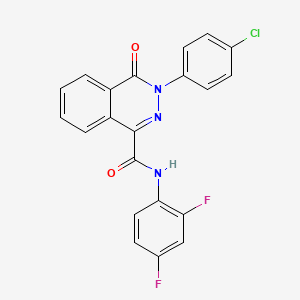
3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C21H12ClF2N3O2 and its molecular weight is 411.79. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Intramolecular Interactions and Stability : Research has shown that compounds with a similar structure, involving chlorophenyl groups, demonstrate stability through extensive intramolecular hydrogen bonds. For example, the 4-chloro derivative forms dimeric pairs of molecules through intermolecular N-H...O hydrogen bonds, which is significant for understanding the chemical properties and potential applications of these compounds (Siddiqui et al., 2008).
Reactions with Other Chemicals : Certain derivatives have shown unique reactions with amines, phenylhydrazine, and Grignard reagents, leading to the formation of new compounds. This indicates a broad spectrum of potential chemical reactions and synthetic pathways that can be explored using 3-(4-chlorophenyl)-N-(2,4-difluorophenyl) derivatives (Fahmy & Aly, 1976).
Potential Biological Activities
Antimicrobial Properties : Research has indicated that certain derivatives containing chlorophenyl groups possess significant antimicrobial properties. This suggests potential applications in the development of new antimicrobial agents or in studying microbial resistance mechanisms (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity : Some derivatives have been tested for their interaction with bacterial cells, showing potential as novel anti-microbial agents with antibiofilm properties. This is particularly significant in the context of Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Role in Synthesis of Other Compounds : Derivatives of 3-(4-chlorophenyl)-N-(2,4-difluorophenyl) are used in the synthesis of various compounds, demonstrating their versatility in chemical synthesis. This includes the creation of new heterocyclic compounds, potentially with biological applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF2N3O2/c22-12-5-8-14(9-6-12)27-21(29)16-4-2-1-3-15(16)19(26-27)20(28)25-18-10-7-13(23)11-17(18)24/h1-11H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBZLFWNHJELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

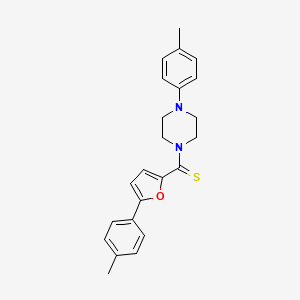
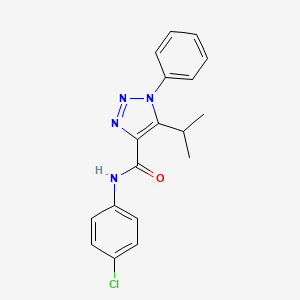
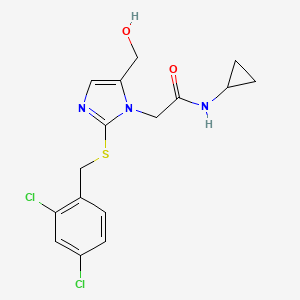
![(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B2942566.png)

![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)

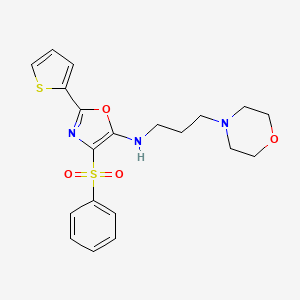
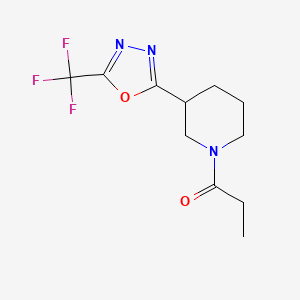
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)
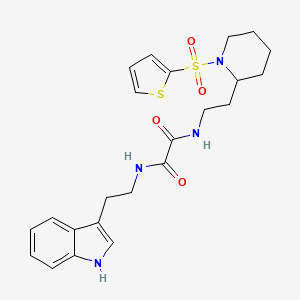

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)
